2-[4-(2-Bromoethoxy)phenyl]acetonitrile
Description
Significance and Research Context of Bromoethoxyarylacetonitriles
Arylacetonitriles, the class of compounds to which 2-[4-(2-Bromoethoxy)phenyl]acetonitrile belongs, are recognized as crucial intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and dyes. google.com For instance, substituted phenylacetonitriles, such as dialkoxy phenylacetonitriles, have historically been employed in the synthesis of papaverine (B1678415) and its analogs, which are known for their antispasmodic properties. google.com
The significance of bromoethoxyarylacetonitriles, specifically, lies in the enhanced synthetic versatility provided by the bromoethoxy group. This functional group introduces a reactive electrophilic site (the carbon bonded to the bromine) into the molecule, which is not present in simpler arylacetonitriles. This allows for a range of nucleophilic substitution reactions, enabling the attachment of various other molecular fragments. This dual reactivity—the nitrile and the alkyl bromide—makes these compounds highly valuable in multi-step syntheses where sequential, controlled modifications are required to build complex target molecules.
Overview of Structural Features and Synthetic Utility
The structure of this compound is characterized by a central benzene (B151609) ring substituted at the 1 and 4 positions. One substituent is a cyanomethyl group (-CH₂CN), and the other is a 2-bromoethoxy group (-OCH₂CH₂Br).
Key Structural Features:
Phenylacetonitrile (B145931) Core: The foundational structure, which is known to be a precursor for many biologically active compounds. nih.gov
Nitrile Group (-C≡N): This group is a versatile functional handle. It can be hydrolyzed to form a carboxylic acid or a primary amide, or it can be reduced to a primary amine.
2-Bromoethoxy Group (-OCH₂CH₂Br): The terminal bromine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles. This allows for the introduction of a wide array of functional groups through substitution reactions.
The synthetic utility of this compound stems from the ability to perform selective chemistry on its two distinct functional groups. For example, a nucleophile could displace the bromide to form a new ether linkage, while the nitrile group remains intact for subsequent transformation. This orthogonality makes it a strategic intermediate in the synthesis of complex molecules where precise control over reactivity is essential.
Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 90844-74-9 bldpharm.com |
| Molecular Formula | C₁₀H₁₀BrNO bldpharm.com |
| Molecular Weight | 240.10 g/mol bldpharm.com |
| SMILES Code | N#CCC1=CC=C(OCCBr)C=C1 bldpharm.com |
Historical Development of Related Chemical Entities
The development of synthetic routes to phenylacetonitriles has been a subject of interest for many years due to their utility as intermediates. google.com Early industrial-scale syntheses often faced challenges, including long reaction times and modest yields of 70-75%, which were not ideal for large-scale production. google.com Many of these processes involved the reaction of a benzyl (B1604629) halide with an alkali metal cyanide. google.com
To address these limitations, improved methods were developed. A notable advancement was the use of phase-transfer catalysts. For example, a 1957 patent detailed a process using N,N-dialkyl cyclohexylamine (B46788) as a catalyst to improve the reaction between a benzyl halide and an alkali metal cyanide, resulting in higher yields and making the process more suitable for industrial applications. google.com Other historical approaches to substituted phenylacetonitriles involved more complex and expensive starting materials, such as the multi-step conversion from veratraldehyde. google.com
The synthesis of functionally similar molecules also provides historical context. For instance, the preparation of diphenylacetonitrile (B117805) has been achieved through the bromination of benzyl cyanide to form α-bromo-α-phenylacetonitrile, followed by a Friedel-Crafts reaction with benzene. orgsyn.org More recent patents continue to refine the synthesis of various substituted phenylacetonitriles, indicating an ongoing effort to develop more efficient and high-yielding methods for this important class of compounds. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2-bromoethoxy)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-6-8-13-10-3-1-9(2-4-10)5-7-12/h1-4H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZNJEAQMRRYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 2 Bromoethoxy Phenyl Acetonitrile and Structural Analogues
Strategies for Constructing the Phenylacetonitrile (B145931) Moiety
The phenylacetonitrile group is a versatile chemical scaffold found in numerous pharmaceuticals and fine chemicals. Its construction is a critical step in the synthesis of the target compound. The primary approaches involve the introduction of a nitrile group onto a phenylacetic framework or a precursor molecule.
Cyanation Reactions in Arylacetonitrile Synthesis
Cyanation reactions are the most direct methods for introducing the nitrile (-CN) group. These transformations are valued for creating carbon-carbon bonds and for the versatility of the resulting nitrile functional group. wikipedia.org The specific strategy often depends on the available starting material, which could be a benzyl (B1604629) halide, an aryl halide, or an aryl boronic acid.
One of the most common methods is the nucleophilic substitution of a benzyl halide, such as benzyl chloride or bromide, with an alkali metal cyanide like sodium cyanide (NaCN) or potassium cyanide (KCN). wikipedia.orgprepchem.com This reaction proceeds via an SN2 mechanism. To improve efficiency and handle biphasic reaction conditions, phase-transfer catalysts are often employed. orgsyn.org
Alternatively, transition metal-catalyzed cross-coupling reactions provide a powerful route to aryl nitriles from aryl halides. Palladium-catalyzed cyanations are extensively studied, using sources like KCN or its less toxic surrogate, zinc cyanide (Zn(CN)₂). wikipedia.orgorganic-chemistry.org Nickel-catalyzed systems are also prominent, offering a more cost-effective alternative to palladium and can utilize different cyanide sources. wikipedia.orgmdpi.com Copper-catalyzed cyanations, reminiscent of the classical Rosenmund-von Braun reaction, have seen modern advancements that allow for catalytic rather than stoichiometric use of the metal. wikipedia.org
Recent research has also focused on developing greener and more sustainable protocols. This includes the use of non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) or even using acetonitrile (B52724) itself as the cyano source under specific catalytic conditions. nih.govccspublishing.org.cn
Table 1: Comparison of Selected Cyanation Methods for Aryl Nitrile Synthesis
| Catalyst System | Cyanide Source | Substrate Example | Typical Conditions | Key Advantages |
| Palladium/Ligand | Zn(CN)₂ | Aryl Bromide/Chloride | 70-120 °C, Solvent (e.g., DMF, NMP) | Broad functional group tolerance, high yields. organic-chemistry.org |
| Nickel/Ligand | Zn(CN)₂ | Aryl Chloride | Mild conditions, DMAP as additive | Cost-effective, good for challenging substrates. organic-chemistry.org |
| Copper(I) | NaCN | Aryl Iodide | High temperature | Classical, effective for aryl iodides. wikipedia.org |
| Metal-Free | TMSCN | Benzylic Alcohol | Brønsted acid, HFIP solvent | Avoids transition metals, operationally simple. researchgate.net |
Electrochemical Cyanation Approaches
Electrochemical synthesis offers a sustainable and powerful alternative to traditional chemical methods for cyanation. By using electrons as the "reagent," these methods can minimize waste and avoid harsh or toxic oxidizing/reducing agents. researchgate.net
One prominent electrochemical strategy is the direct C-H cyanation of electron-rich arenes. nih.gov This method can be performed at room temperature in a simple, undivided electrochemical cell, using sodium cyanide as the reagent. The process is notable for its broad substrate scope, enabled by the passivation of platinum electrodes by adsorbed cyanide, which allows for the conversion of a wide range of electron-rich starting materials. nih.gov
Another innovative approach is the dehydrogenative anodic cyanation, particularly at the benzylic position of phenols. researchgate.net In this process, an electrochemically generated benzyl cation can be trapped by a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and subsequently undergo cyanation. This metal-free protocol is scalable and represents a safe and environmentally benign transformation. researchgate.net These electrochemical methods hold promise for industrial applications due to their potential for salt-free processes and high efficiency. nih.gov
Approaches for Introducing the Bromoethoxy Chain
The introduction of the 2-bromoethoxy group onto the phenylacetonitrile core is typically achieved through the alkylation of a phenolic precursor, most commonly 4-hydroxyphenylacetonitrile. This precursor contains the necessary hydroxyl group to act as a nucleophile for forming the ether linkage.
Williamson Ether Synthesis in the Presence of 1,2-Dibromoethane (B42909)
The Williamson ether synthesis is a classical and highly effective method for preparing ethers. byjus.com It involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide via an SN2 nucleophilic substitution. masterorganicchemistry.comwikipedia.org
In the context of synthesizing 2-[4-(2-Bromoethoxy)phenyl]acetonitrile, the process involves two key steps:
Deprotonation: The starting material, 4-hydroxyphenylacetonitrile, is treated with a strong base (e.g., sodium hydride, potassium hydroxide (B78521), or potassium carbonate) to deprotonate the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. byjus.comfrancis-press.com
Alkylation: The resulting phenoxide ion is then reacted with an excess of 1,2-dibromoethane. The phenoxide attacks one of the carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the desired ether bond. The second bromine atom remains on the ethoxy chain, yielding the final product.
The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) at temperatures ranging from 50-100 °C. byjus.com The use of a large excess of 1,2-dibromoethane helps to minimize the potential side reaction where the product reacts further to form a diether.
Alkylation Reactions of Phenolic Precursors
The Williamson ether synthesis is a specific example of a broader class of O-alkylation reactions of phenols. rsc.org The alkylation of phenolic compounds with dihaloalkanes like 1,2-dibromoethane is a well-established route for introducing functionalized alkoxy chains. calstate.edu
These reactions are base-catalyzed, with the base playing the crucial role of generating the phenoxide nucleophile. francis-press.comcalstate.edu The choice of reactants and conditions is critical for achieving high selectivity for O-alkylation over potential C-alkylation, where the alkylating agent attaches to the aromatic ring instead of the oxygen atom. calstate.edu Modern variations of this reaction may employ phase-transfer catalysis, which is particularly effective for reactions involving a solid or aqueous base and an organic substrate, as it facilitates the transfer of the phenoxide ion into the organic phase for reaction. orgsyn.org Furthermore, techniques such as microwave-assisted synthesis have been explored to accelerate reaction times and improve yields. google.com
Optimization of Reaction Conditions and Catalyst Systems
Optimizing the synthesis of this compound requires careful consideration of the reaction conditions for both the cyanation and the alkylation steps to maximize yield and purity while minimizing side reactions.
For the phenylacetonitrile synthesis , catalyst selection is paramount. In palladium-catalyzed cyanations, the choice of phosphine (B1218219) ligand is critical and can significantly affect reaction efficiency, especially when using less reactive aryl chlorides. organic-chemistry.org For nickel-based systems, additives like DMAP (4-dimethylaminopyridine) have been shown to improve outcomes. organic-chemistry.org Reaction parameters such as temperature, solvent, and the nature of the cyanide source must be fine-tuned. For instance, milder temperatures are generally preferred to enhance functional group tolerance. organic-chemistry.org
For the Williamson ether synthesis step, optimization focuses on several key factors:
Base: The strength and amount of the base (e.g., K₂CO₃, NaH) must be sufficient to ensure complete deprotonation of the phenol (B47542) without promoting side reactions.
Solvent: Polar aprotic solvents like DMF or acetonitrile are typically preferred as they effectively solvate the cation of the base while leaving the phenoxide nucleophile highly reactive. byjus.com
Temperature: The reaction temperature is a trade-off between reaction rate and selectivity. Higher temperatures can accelerate the reaction but may also lead to the formation of impurities, such as elimination products or dialkylated byproducts. byjus.com
Reactant Ratio: A significant molar excess of 1,2-dibromoethane is used to favor the formation of the desired mono-alkylated product and suppress the formation of the bis-ether byproduct.
Phase-transfer catalysts, such as tetraalkylammonium salts, can dramatically enhance the rate of alkylation, particularly in two-phase systems, by facilitating the transport of the phenoxide anion across the phase boundary. orgsyn.org
Table 2: Key Optimization Parameters for the Synthesis of this compound
| Reaction Step | Parameter | Common Choices/Ranges | Purpose of Optimization |
| Cyanation | Catalyst | Pd, Ni, or Cu complexes | Maximize yield, improve substrate scope, reduce cost. organic-chemistry.orgmdpi.com |
| Ligand | Phosphines, N-heterocyclic carbenes | Enhance catalyst activity and stability. organic-chemistry.org | |
| Solvent | DMF, NMP, MeCN, THF | Ensure reactant solubility, influence reaction rate. organic-chemistry.org | |
| Temperature | 40-120 °C | Balance reaction speed with functional group stability. organic-chemistry.org | |
| Alkylation | Base | K₂CO₃, NaH, KOH | Achieve complete phenoxide formation. byjus.com |
| Alkylating Agent | 1,2-Dibromoethane (in excess) | Drive reaction to mono-alkylation, prevent side reactions. | |
| Solvent | Acetonitrile, DMF | Facilitate SN2 reaction, ensure solubility. byjus.com | |
| Catalyst | Phase-Transfer Catalyst (e.g., TBABr) | Increase reaction rate in multiphase systems. orgsyn.org |
Role of Base Catalysis (e.g., Potassium Carbonate)
The initial and critical step in the Williamson ether synthesis is the deprotonation of the alcohol or phenol to form a more potent nucleophile, the alkoxide or phenoxide ion. masterorganicchemistry.comedubirdie.com The acidity of the hydroxyl group dictates the required strength of the base. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of milder bases.
Potassium carbonate (K₂CO₃) is a frequently employed base for this transformation. scispace.comresearchgate.netnih.gov It is an inexpensive, moderately strong base that is effective in deprotonating the phenolic hydroxyl group of 4-hydroxyphenylacetonitrile to generate the corresponding phenoxide. This phenoxide then attacks the electrophilic carbon of 1,2-dibromoethane. The use of a mild base like potassium carbonate can be advantageous as it minimizes potential side reactions that might occur with stronger, more aggressive bases. scispace.com While stronger bases like sodium hydride (NaH) are also effective and commonly used, potassium carbonate often provides a good balance of reactivity and selectivity for phenolic substrates. masterorganicchemistry.comedubirdie.com
The choice of base can impact reaction efficiency and yield, as illustrated in the table below for analogous condensation and alkylation reactions.
Table 1: Comparison of Bases in Etherification and Related Reactions
| Base | Reaction Type | Substrates | Typical Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | Condensation | Acetophenone + Cinnamaldehyde | Ethanol (B145695), 50°C, 4h | 94% | scispace.com |
| Sodium Hydroxide (NaOH) | Condensation | Acetophenone + Cinnamaldehyde | Not specified | Lower yields, longer times | scispace.com |
| Sodium Hydride (NaH) | Williamson Ether Synthesis | Phenol + 1-Bromopropane | Acetonitrile | Effective for alkoxide formation | wyzant.com |
| Potassium tert-butoxide | Alkylation | Phenyl propyl ethyl cyanacetate | t-butanol solution | 96.3% | google.com |
Solvent Effects in Reaction Efficiency (e.g., Acetonitrile)
The solvent plays a crucial role in the Williamson ether synthesis, as it must facilitate the SN2 mechanism. wikipedia.org Polar aprotic solvents are generally preferred for SN2 reactions because they can solvate the counter-ion (e.g., K⁺) while leaving the nucleophile (the phenoxide) relatively unsolvated and highly reactive. masterorganicchemistry.comwyzant.com
Acetonitrile (CH₃CN) is an excellent example of a polar aprotic solvent used for this type of synthesis. wyzant.comresearchgate.net Its polarity helps to dissolve the reactants, while its aprotic nature ensures that the nucleophilic phenoxide is not deactivated by hydrogen bonding. Other common polar aprotic solvents include dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.comlumenlearning.com The use of protic solvents, such as the parent alcohol of an alkoxide, is also possible but can lead to slower reaction rates due to the solvation and stabilization of the nucleophile. masterorganicchemistry.com
Table 2: Influence of Solvent on SN2-type Reactions
| Solvent | Solvent Type | Effect on SN2 Reaction | Example Use Case | Reference |
|---|---|---|---|---|
| Acetonitrile | Polar Aprotic | Favors SN2 by solvating cations, leaving the nucleophile reactive. | Williamson Ether Synthesis (Phenol + Alkyl Halide) | wyzant.com |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent for SN2 reactions due to high polarity. | General Ether Synthesis | masterorganicchemistry.comlumenlearning.com |
| Ethanol | Polar Protic | Can slow the reaction by solvating the nucleophile via H-bonding. | Often used when the alkoxide is generated from the alcohol itself (e.g., NaOEt in EtOH). | masterorganicchemistry.com |
| Toluene | Nonpolar | Generally not preferred for SN2 reactions involving charged nucleophiles. | Used in some specific alkylation procedures. | google.com |
Temperature and Reaction Time Parameters
Optimizing temperature and reaction time is essential for maximizing the yield of this compound while minimizing the formation of byproducts. Reaction kinetics are temperature-dependent; higher temperatures accelerate the reaction but can also promote undesirable side reactions or decomposition. wikipedia.orgreddit.com
For the synthesis of related phenylacetonitrile derivatives and etherifications, a range of conditions has been reported. For instance, some preparations involve heating at temperatures between 70-80°C for several hours. google.com In other cases, milder conditions such as 50°C for 4 hours have proven optimal, particularly with potassium carbonate as the base. scispace.com Some reactions may even proceed efficiently at room temperature, though this typically requires a longer reaction time, sometimes up to 24 hours. mdpi.com The optimal conditions represent a trade-off between reaction speed and the chemical stability of the reactants and products at the chosen temperature.
Table 3: Exemplary Reaction Conditions for Phenylacetonitrile and Ether Synthesis
| Reaction Type | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation of Phenylacetonitrile derivative | 70 - 75 | 3 hours | 97.5 | google.com |
| Alkylation of Phenylacetonitrile derivative | 50 - 60 | 4 hours | 90.0 | google.com |
| Strecker Reaction | 80 | 5 hours | 84 | rsc.org |
| Bromination of Benzyl Cyanide | 105 - 110 | 1.25 hours | Not specified | orgsyn.org |
| Vicinal Haloetherification | Room Temp. | 24 hours | 76.8 | mdpi.com |
Stereochemical Considerations in Analogous Systems
Stereochemistry, the study of the spatial arrangement of atoms in molecules, is a critical consideration in organic synthesis. rijournals.comresearchgate.net The synthesis of the target molecule, this compound, from achiral precursors (4-hydroxyphenylacetonitrile and 1,2-dibromoethane) does not generate any stereocenters. However, the underlying Williamson ether synthesis is governed by the SN2 mechanism, which has profound stereochemical consequences when chiral substrates are involved. masterorganicchemistry.comwikipedia.org
An SN2 reaction proceeds via a backside attack by the nucleophile on the electrophilic carbon, leading to a concerted displacement of the leaving group. wikipedia.org This mechanism results in the inversion of the stereochemical configuration at the electrophilic carbon. masterorganicchemistry.comlumenlearning.com This is often likened to an umbrella inverting in a strong wind. masterorganicchemistry.com
If an analogous synthesis were performed using a chiral alkyl halide, the stereochemistry of the product would be inverted relative to the starting material. For example, if a phenoxide were to react with (R)-1-bromo-2-butanol, the resulting ether product would have the (S) configuration at the carbon where the substitution occurred. This principle is fundamental and allows for the predictable synthesis of specific stereoisomers, which is of paramount importance in fields such as medicinal chemistry, where the biological activity of enantiomers can differ dramatically. rijournals.comresearchgate.net The ability to control stereochemistry is a key challenge and objective in modern organic synthesis. rijournals.comresearchgate.net
Chemical Reactivity and Transformation Pathways of 2 4 2 Bromoethoxy Phenyl Acetonitrile
Nucleophilic Substitution Reactions Involving the Bromoethoxy Group
The primary alkyl bromide in the bromoethoxy group is an excellent electrophile for nucleophilic substitution reactions. The bromine atom serves as a good leaving group, readily displaced by various nucleophiles. nih.govchemguide.co.uk This reactivity is frequently exploited to introduce new functional groups onto the ethoxy side chain.
These reactions are typically performed by heating the substrate with a solution of the nucleophile, often in a polar solvent like ethanol (B145695). chemguide.co.uk For example, reaction with sodium or potassium cyanide in ethanol results in the substitution of bromine with a cyano group, elongating the carbon chain and forming a dinitrile. chemguide.co.uk Similarly, amines, thiolates, and alkoxides can be used to generate the corresponding aminoethoxy, thioethoxy, and alkoxyethoxy derivatives, respectively. The use of a base is common to neutralize the acid generated during the reaction. Recent studies have also explored the use of reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF) for nucleophilic fluorination of similar bromo-activated compounds, highlighting the broad scope of potential transformations. nih.gov
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Cyanide | KCN in ethanol | 2-[4-(2-Cyanoethoxy)phenyl]acetonitrile |
| Amine | R₂NH | 2-[4-(2-Dialkylaminoethoxy)phenyl]acetonitrile |
| Thiolate | R-SNa | 2-[4-(2-Alkylthioethoxy)phenyl]acetonitrile |
| Alkoxide | R-ONa | 2-[4-(2-Alkoxyethoxy)phenyl]acetonitrile |
Reactions at the Acetonitrile (B52724) Functionality
The nitrile (-C≡N) group is a versatile functional handle that can be converted into several other important chemical functionalities.
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or, as an intermediate, an amide. chemistrysteps.comlibretexts.org
Acid-Catalyzed Hydrolysis : Heating the compound with an aqueous acid, such as hydrochloric acid, protonates the nitrile nitrogen. chemistrysteps.comyoutube.com This activation facilitates the attack of water. The reaction proceeds through an imidic acid tautomer to form a primary amide, 2-[4-(2-bromoethoxy)phenyl]acetamide. chemistrysteps.com Further heating under these conditions hydrolyzes the amide to the corresponding carboxylic acid, 2-[4-(2-bromoethoxy)phenyl]acetic acid, and an ammonium (B1175870) salt. libretexts.org
Base-Catalyzed Hydrolysis : Refluxing the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521), involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.comyoutube.com This initially forms an amide. chemistrysteps.com Continued heating hydrolyzes the amide to the sodium salt of the carboxylic acid, releasing ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.org The choice of mild or vigorous reaction conditions can allow for the selective isolation of the amide or the carboxylic acid. youtube.com
Beyond hydrolysis, the acetonitrile functionality can be transformed in other ways. A key reaction is the reduction of the nitrile to a primary amine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, yielding 2-[4-(2-bromoethoxy)phenyl]ethanamine. The nitrile can also react with organometallic reagents, such as Grignard reagents (RMgX), which attack the electrophilic carbon. Subsequent hydrolysis of the intermediate imine furnishes a ketone, providing a pathway to a variety of substituted ketone derivatives.
Cyclization Reactions and Ring Formation Initiated by the Bromoethoxy Unit
The bifunctional nature of 2-[4-(2-bromoethoxy)phenyl]acetonitrile, possessing both an electrophilic center (the carbon bearing the bromine) and a latent nucleophilic center (the carbon adjacent to the nitrile), enables intramolecular cyclization. Treatment with a strong base, such as sodium hydride or potassium carbonate, can deprotonate the α-carbon of the acetonitrile group. researchgate.net The resulting carbanion can then act as an internal nucleophile, attacking the bromoethoxy group in an intramolecular S_N2 reaction. This process, known as an intramolecular cycloalkylation, results in the formation of a cyclopropane-containing ring system fused to the phenylacetonitrile (B145931) core. researchgate.net Such cyclization strategies are valuable for constructing complex molecular architectures from linear precursors. rsc.org
Electrophilic Aromatic Substitution Patterns in Arylacetonitrile Derivatives
The phenyl ring of the molecule is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. youtube.commasterorganicchemistry.commasterorganicchemistry.com The regiochemical outcome of such a reaction is dictated by the electronic effects of the existing substituents.
The 4-(2-bromoethoxy) group is an activating, ortho, para-directing group. The oxygen atom donates electron density to the ring via resonance, increasing the ring's nucleophilicity and stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. wvu.edu Conversely, the cyanomethyl group (-CH₂CN) is a deactivating, meta-directing group due to the electron-withdrawing nature of the nitrile.
In this specific molecule, the powerful activating effect of the alkoxy group dominates. Since the para position is already occupied, incoming electrophiles are directed primarily to the positions ortho to the bromoethoxy group (i.e., positions 3 and 5 on the ring). Therefore, standard EAS reactions like nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation will yield predominantly the 3-substituted product. masterorganicchemistry.comyoutube.com
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-[4-(2-Cyanoethoxy)phenyl]acetonitrile |
| 2-[4-(2-Dialkylaminoethoxy)phenyl]acetonitrile |
| 2-[4-(2-Alkylthioethoxy)phenyl]acetonitrile |
| 2-[4-(2-Alkoxyethoxy)phenyl]acetonitrile |
| 2-[4-(2-Fluoroethoxy)phenyl]acetonitrile |
| 2-[4-(2-bromoethoxy)phenyl]acetamide |
| 2-[4-(2-bromoethoxy)phenyl]acetic acid |
Applications of 2 4 2 Bromoethoxy Phenyl Acetonitrile As a Key Synthetic Intermediate
Construction of Complex Heterocyclic Scaffolds
The unique arrangement of functional groups in 2-[4-(2-Bromoethoxy)phenyl]acetonitrile makes it an adept building block for the synthesis of various heterocyclic systems. It can participate in cyclization reactions either after the modification of one of its functional groups or by sequential reactions involving both the nitrile and the bromoethoxy moieties.
Synthesis of Indazole Derivatives
While not typically a direct precursor for the initial formation of the indazole core, this compound is highly useful in the derivatization of pre-formed indazole rings through N-alkylation. The direct alkylation of 1H-indazoles often leads to a mixture of N-1 and N-2 substituted products, as the 1H-indazole tautomer is in equilibrium with the 2H-indazole form. nih.gov The regioselectivity of this reaction is influenced by factors such as the substitution pattern on the indazole ring, the nature of the base, the solvent, and the alkylating agent used. nih.govresearchgate.net
The bromoethoxy group of this compound serves as the electrophile in a nucleophilic substitution reaction with the deprotonated indazole. Generally, the use of bases like sodium hydride (NaH) in solvents such as tetrahydrofuran (THF) can be optimized to favor one regioisomer over the other. nih.govresearchgate.net This reaction provides a straightforward method for introducing the 4-(cyanomethyl)phenoxyethyl moiety onto either the N-1 or N-2 position of the indazole scaffold, creating a diverse library of derivatives.
| Indazole Reactant | Alkylation Product(s) | Potential Regioisomers |
|---|---|---|
| 1H-Indazole | 1-[2-(4-(Cyanomethyl)phenoxy)ethyl]-1H-indazole and 2-[2-(4-(Cyanomethyl)phenoxy)ethyl]-2H-indazole | N-1 and N-2 |
| 5-Nitro-1H-indazole | 1-[2-(4-(Cyanomethyl)phenoxy)ethyl]-5-nitro-1H-indazole and 2-[2-(4-(Cyanomethyl)phenoxy)ethyl]-5-nitro-2H-indazole | N-1 and N-2 |
| Methyl 1H-indazole-3-carboxylate | Methyl 1-[2-(4-(Cyanomethyl)phenoxy)ethyl]-1H-indazole-3-carboxylate and Methyl 2-[2-(4-(Cyanomethyl)phenoxy)ethyl]-2H-indazole-3-carboxylate | N-1 and N-2 |
Preparation of Benzoxazepine and Oxazepine Systems
The synthesis of seven-membered heterocyclic systems such as benzoxazepines and oxazepines can be approached using intermediates derived from this compound. A plausible synthetic strategy involves the reaction of this compound with ortho-aminophenol derivatives. In this approach, the phenolic oxygen of o-aminophenol acts as a nucleophile, displacing the bromide to form an ether linkage. This results in an intermediate that possesses both the aniline nitrogen and the phenylacetonitrile (B145931) moiety in a configuration suitable for subsequent intramolecular cyclization to form the benzoxazepine ring. The specific reaction conditions would dictate the final cyclization pathway and the ultimate structure of the heterocyclic product.
Formation of Chromen-2-one Derivatives
A significant application of this compound is in the synthesis of 3-aryl-2H-chromen-2-ones, also known as 3-arylcoumarins. This transformation is achieved through a condensation reaction with substituted salicylaldehydes. nih.gov The reaction typically proceeds under basic conditions, for instance, using potassium tert-butoxide (tBuOK) in a solvent like dimethylformamide (DMF). nih.gov
In this reaction, the base deprotonates the α-carbon of the acetonitrile (B52724), generating a carbanion. This carbanion then acts as a nucleophile, attacking the aldehyde carbonyl of the salicylaldehyde. The subsequent steps involve an intramolecular cyclization via attack of the phenolic oxygen onto the nitrile group, followed by hydrolysis to yield the final chromen-2-one product. This method provides an efficient and direct route to 3-arylcoumarins where the aryl substituent at the 3-position is the 4-(2-bromoethoxy)phenyl group. nih.gov
| Salicylaldehyde Reactant | Resulting Chromen-2-one Product |
|---|---|
| Salicylaldehyde | 3-[4-(2-Bromoethoxy)phenyl]-2H-chromen-2-one |
| 5-Chlorosalicylaldehyde | 6-Chloro-3-[4-(2-Bromoethoxy)phenyl]-2H-chromen-2-one |
| 3-Methoxysalicylaldehyde | 8-Methoxy-3-[4-(2-Bromoethoxy)phenyl]-2H-chromen-2-one |
| 2-Hydroxy-1-naphthaldehyde | 2-[4-(2-Bromoethoxy)phenyl]-3H-benzo[f]chromen-3-one |
Intermediacy in Benzothiophene Derivative Synthesis
The phenylacetonitrile moiety of this compound makes it a suitable precursor for the synthesis of benzothiophene derivatives. One established method for constructing the benzothiophene ring is the Gewald synthesis, which involves the reaction of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. A variation of this reaction can utilize α-arylacetonitriles.
Alternatively, this compound can undergo a Knoevenagel condensation with a 2-mercaptobenzaldehyde derivative. The resulting acrylonitrile intermediate can then undergo an intramolecular cyclization, where the thiol group attacks the double bond, leading to the formation of the benzothiophene ring system. This approach allows for the synthesis of 2-amino-3-aryl benzothiophenes, which are valuable scaffolds in medicinal chemistry. malayajournal.org
Role in the Elaboration of Piperazine (B1678402) and Piperidine Based Structures
The primary alkyl bromide of this compound makes it an excellent alkylating agent for secondary amines like piperazine and piperidine. This N-alkylation reaction is a straightforward and widely used method for preparing substituted piperazine and piperidine derivatives. mdpi.com The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism, where the lone pair of the amine nitrogen attacks the electrophilic carbon attached to the bromine, displacing the bromide ion. ambeed.comresearchgate.net
When reacting with piperazine, which has two secondary amine groups, the stoichiometry can be controlled to favor mono-alkylation, although di-alkylation is also possible. google.com This reaction provides a reliable route to compounds containing the 1-[2-(4-(cyanomethyl)phenoxy)ethyl]piperazine or 1-[2-(4-(cyanomethyl)phenoxy)ethyl]piperidine core structures, which are prevalent in various biologically active molecules.
| Amine Reactant | N-Alkylated Product |
|---|---|
| Piperazine | 1-[2-(4-(Cyanomethyl)phenoxy)ethyl]piperazine |
| Piperidine | 1-[2-(4-(Cyanomethyl)phenoxy)ethyl]piperidine |
| 1-Phenylpiperazine | 1-[2-(4-(Cyanomethyl)phenoxy)ethyl]-4-phenylpiperazine |
| 4-Hydroxypiperidine | 1-[2-(4-(Cyanomethyl)phenoxy)ethyl]piperidin-4-ol |
Precursor in the Synthesis of Quaternary Ammonium (B1175870) Compounds
The synthesis of quaternary ammonium compounds is readily achieved through the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. wikipedia.org this compound, with its reactive bromoethoxy group, is an ideal alkyl halide for this purpose.
The reaction involves the direct treatment of a tertiary amine with this compound, typically in a polar solvent. The nucleophilic nitrogen of the tertiary amine attacks the primary carbon of the bromoethoxy group, forming a new carbon-nitrogen bond and yielding a quaternary ammonium bromide salt. wikipedia.org This reaction is versatile and can be performed with a wide range of tertiary amines, leading to a diverse set of quaternary ammonium compounds featuring the [2-(4-(cyanomethyl)phenoxy)ethyl] substituent. These cationic molecules are of interest in various fields, including as phase-transfer catalysts and biologically active agents.
| Tertiary Amine Reactant | Quaternary Ammonium Bromide Product |
|---|---|
| Trimethylamine | 2-(4-(Cyanomethyl)phenoxy)-N,N,N-trimethylethan-1-aminium bromide |
| Triethylamine (B128534) | 2-(4-(Cyanomethyl)phenoxy)-N,N,N-triethylethan-1-aminium bromide |
| Pyridine | 1-[2-(4-(Cyanomethyl)phenoxy)ethyl]pyridinium bromide |
| N-Methylmorpholine | 4-[2-(4-(Cyanomethyl)phenoxy)ethyl]-4-methylmorpholin-4-ium bromide |
Integration into Poly(ADP-ribose) Polymerase Inhibitor Precursors
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for cellular processes, particularly DNA repair. The inhibition of PARP is a clinically validated strategy in cancer therapy, leading to the development of several successful drugs. The synthesis of these complex molecules often relies on key intermediates that can be elaborated into the final active pharmaceutical ingredient.
While direct synthesis pathways for major PARP inhibitors like Talazoparib, Olaparib, Rucaparib, or Niraparib starting from this compound are not extensively detailed in publicly available literature, the structural motif of a substituted phenyl group is common in many PARP inhibitors. The bromoethoxy side chain of this compound offers a reactive handle for introducing various functional groups through nucleophilic substitution. This allows for the construction of more complex side chains or for linking the phenylacetonitrile core to other heterocyclic systems characteristic of PARP inhibitors.
For instance, research into novel PARP-1 inhibitors has utilized a similar precursor, 4-(2-bromoethoxy)benzoyl chloride, in multi-step syntheses. nih.gov In these pathways, the bromoethoxy group serves as a precursor to a fluoroethoxy group via nucleophilic substitution with a fluoride source, a key feature in some imaging agents and inhibitors. nih.gov The phenylacetonitrile moiety of the target compound could potentially be transformed into other functional groups, such as a carboxylic acid or an amine, which are common pharmacophoric elements in PARP inhibitors.
The table below outlines some of the key PARP inhibitors and their core structural features, illustrating the potential for intermediates like this compound to be integrated into their synthetic routes.
| PARP Inhibitor | Core Heterocyclic System | Key Substituents |
| Talazoparib | Phthalazinone | Fluoro, Phenyl, Triazole |
| Olaparib | Phthalazinone | Cyclopropyl, Piperazine |
| Rucaparib | Indole Carboxamide | Pyrrolidine, Phenyl |
| Niraparib | Indazole Carboxamide | Piperidine, Phenyl |
Further research and process development could establish efficient synthetic routes that leverage the reactivity of this compound for the construction of these and other novel PARP inhibitor backbones.
Utilization in Agrochemical and Advanced Material Research Intermediates
The application of this compound extends beyond pharmaceuticals into the realms of agrochemicals and advanced materials, although specific, published research in these areas is currently limited. The inherent reactivity of the molecule suggests its potential as a valuable intermediate.
In the field of agrochemicals , which encompasses herbicides, pesticides, and fungicides, the development of novel active ingredients often involves the synthesis of molecules with specific toxophores and tailored physical properties for effective delivery and environmental stability. The phenylacetonitrile core is a known structural element in some agrochemicals. The bromoethoxy group on this compound provides a convenient point for chemical modification, allowing for the introduction of various functionalities that could enhance biological activity or modify properties such as solubility and soil mobility.
For advanced materials , which include polymers, liquid crystals, and organic electronics, intermediates with specific electronic and structural properties are in high demand. The aromatic nature of the phenyl ring, combined with the polar nitrile group, gives this compound electronic properties that could be exploited in the synthesis of new materials. The bromoethoxy group can be used to graft the molecule onto polymer backbones or other substrates, or to participate in polymerization reactions. This could lead to the development of materials with novel optical, electronic, or thermal properties.
While concrete examples of the large-scale use of this compound in these sectors are not yet prominent in scientific literature, its chemical versatility makes it a compound of interest for future research and development in these innovative fields.
Advanced Analytical and Spectroscopic Research Methodologies for 2 4 2 Bromoethoxy Phenyl Acetonitrile and Its Chemical Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework by mapping the chemical environments of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum, distinct signals correspond to each type of proton within the molecule. The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the downfield region (around 6.9-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring. The singlet for the methylene (B1212753) protons (-CH₂CN) is expected around 3.7 ppm. The two methylene groups of the bromoethoxy side chain (-OCH₂CH₂Br) present as two triplets, with the protons on the carbon adjacent to the oxygen appearing at a lower chemical shift (around 4.3 ppm) than the protons on the carbon adjacent to the bromine (around 3.6 ppm) due to the differing electronegativity of oxygen and bromine.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Predicted data is based on computational models and provides an estimation of expected spectral values.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Structural Assignment |
| Aromatic | ¹H | 7.29 (doublet) | Protons on benzene ring (ortho to -CH₂CN) |
| Aromatic | ¹H | 6.95 (doublet) | Protons on benzene ring (ortho to -OCH₂CH₂Br) |
| Methylene | ¹H | 4.31 (triplet) | -OCH₂ CH₂Br |
| Methylene | ¹H | 3.74 (singlet) | -CH₂ CN |
| Methylene | ¹H | 3.65 (triplet) | -OCH₂CH₂ Br |
| Nitrile | ¹³C | 117.9 | -C N |
| Aromatic | ¹³C | 157.6 | C -O (on benzene ring) |
| Aromatic | ¹³C | 130.2 | C -H (ortho to -CH₂CN) |
| Aromatic | ¹³C | 123.0 | C -CH₂CN (on benzene ring) |
| Aromatic | ¹³C | 115.5 | C -H (ortho to -OCH₂CH₂Br) |
| Methylene | ¹³C | 68.3 | -OCH₂ CH₂Br |
| Methylene | ¹³C | 28.5 | -OCH₂CH₂ Br |
| Methylene | ¹³C | 22.8 | -CH₂ CN |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is approximately 240.1 g/mol .
Upon ionization, typically via electron impact (EI) or electrospray ionization (ESI), the molecule forms a molecular ion (M⁺). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion peak appears as a characteristic doublet (M⁺ and [M+2]⁺) of roughly equal intensity. This isotopic signature is a definitive indicator of a monobrominated compound.
Further fragmentation of the molecular ion provides structural confirmation. Common fragmentation pathways include the loss of the bromine atom, the cleavage of the ether bond, or the loss of the entire bromoethoxy group. Analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the molecular structure.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
This data represents potential fragments and their mass-to-charge ratios (m/z) that could be observed in a mass spectrum.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |
| 241 / 239 | [C₁₀H₁₀BrNO]⁺ | Molecular Ion (M⁺) showing ⁸¹Br/⁷⁹Br isotopic pattern |
| 160 | [C₁₀H₁₀NO]⁺ | Loss of Br radical |
| 133 | [C₈H₇O]⁺ | Cleavage of ether bond and loss of CH₂Br |
| 116 | [C₈H₆]⁺ | Loss of bromoethoxy group |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation
Single-crystal X-ray diffraction stands as the gold standard for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide unequivocal proof of its chemical structure.
The analysis would yield highly accurate data on bond lengths, bond angles, and torsion angles within the molecule. This allows for the precise measurement of parameters such as the C-Br bond length, the C-O-C angle of the ether linkage, and the planarity of the phenyl ring. Furthermore, X-ray diffraction reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonds or van der Waals forces that dictate the macroscopic properties of the solid material. While specific crystallographic data for this exact compound is not widely published, the technique remains the most definitive method for solid-state structural confirmation.
Chromatographic Methods for Purity Assessment and Separation Studies
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound with high accuracy. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
For a molecule of this polarity, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound is detected as it elutes from the column, often using a UV detector set to a wavelength where the phenyl ring absorbs strongly. The retention time is a characteristic property under specific conditions, and the area of the peak is proportional to the concentration, allowing for quantitative purity assessment, often reported to be ≥98%.
Table 3: Example HPLC Method Parameters for Analysis
This table presents a typical set of conditions for the HPLC analysis of a compound with similar characteristics.
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |
| Detector | UV-Vis at ~254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique widely used to monitor the progress of chemical reactions that synthesize or use this compound. It is also valuable for identifying suitable solvent systems for larger-scale purification by column chromatography.
In TLC, a small spot of the reaction mixture is applied to a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a chamber with a shallow pool of a solvent mixture (eluent). As the eluent ascends the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value. By comparing the spots of the reaction mixture to those of the starting material and the desired product, a chemist can quickly determine if the reaction is complete.
Table 4: Typical TLC System for this compound
Rf values are highly dependent on the specific conditions used.
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexane mixture (e.g., 30:70 v/v) |
| Visualization | UV light (254 nm) or chemical staining (e.g., potassium permanganate) |
| Typical Rf Value | ~0.4 (Varies with exact eluent composition) |
Theoretical and Computational Investigations of Bromoethoxyarylacetonitriles
Molecular Reactivity and Regioselectivity Predictions using Quantum Descriptors (e.g., Fukui Functions)
Beyond global reactivity, DFT can predict which specific atoms or regions within a molecule are most likely to participate in a chemical reaction. This is known as regioselectivity. Fukui functions are powerful local reactivity descriptors derived from the change in electron density as an electron is added to or removed from the system.
The Fukui function, f(r), helps to identify sites susceptible to:
Nucleophilic attack (f+(r)): Regions where the molecule is most likely to accept an electron. These correspond to the sites most prone to attack by a nucleophile.
Electrophilic attack (f-(r)): Regions where the molecule is most likely to donate an electron. These are the sites most susceptible to attack by an electrophile.
Radical attack (f0(r)): Regions most likely to react with a radical species.
For 2-[4-(2-Bromoethoxy)phenyl]acetonitrile, a Fukui analysis would calculate these values for each atom. It would likely identify the nitrogen of the nitrile group and the oxygen of the ethoxy group as potential sites for electrophilic attack (due to lone pairs), while the carbon atoms of the nitrile group and the carbon atom attached to the bromine might be identified as sites for nucleophilic attack. This information is invaluable for predicting the outcome of chemical reactions involving the molecule.
Electrostatic Potential (ESP) Surface Analysis and Intermolecular Interactions
The Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface, with colors indicating different potential values. Typically, red represents regions of negative electrostatic potential (electron-rich), which are attractive to electrophiles, while blue represents regions of positive electrostatic potential (electron-poor), which are attractive to nucleophiles. Green or yellow areas are relatively neutral.
An ESP analysis of this compound would reveal the molecule's charge landscape. Negative potential (red) would be expected around the nitrile nitrogen and the ether oxygen, highlighting their Lewis basicity. Positive potential (blue) might be found around the hydrogen atoms and, interestingly, in the region of the bromine atom along the C-Br bond axis. This phenomenon, known as a σ-hole, is a region of positive potential on a halogen atom that can engage in "halogen bonding," a type of non-covalent interaction. researchgate.net
This detailed charge map is crucial for understanding how the molecule interacts with other molecules, including solvents, receptors, or other reactants. gatech.edu It governs non-covalent interactions such as hydrogen bonds, halogen bonds, and dipole-dipole interactions, which are fundamental to molecular recognition and the structure of condensed phases like crystals. gatech.edunih.gov
Conformational Analysis and Dynamic Studies in Related Chemical Systems
The three-dimensional shape, or conformation, of a molecule is not static. Bonds can rotate, leading to different spatial arrangements of atoms called conformers, which can have different energies and properties. Conformational analysis is the study of these different conformers and the energy barriers between them.
For this compound, several rotatable bonds exist, primarily within the bromoethoxy side chain (C-O, C-C, and O-Aryl bonds). A computational conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure. This generates a potential energy surface that identifies the lowest-energy (most stable) conformers and the transition states that connect them.
While direct dynamic studies on this specific molecule are not readily found in the literature, methods like Molecular Dynamics (MD) simulations are often employed for such investigations. researchgate.net MD simulations model the movement of atoms and molecules over time, providing a view of the molecule's flexibility and how it explores different conformational states in various environments (e.g., in a solvent). ethz.ch This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein or how it packs in a crystal lattice.
Table of Compounds
| Compound Name |
|---|
Patent Landscape and Industrial Research Perspectives Pertaining to 2 4 2 Bromoethoxy Phenyl Acetonitrile
Analysis of Patented Synthetic Routes and Process Innovations
While a specific patent exclusively detailing the synthesis of 2-[4-(2-bromoethoxy)phenyl]acetonitrile is not prominently available, the patent literature for related phenylacetonitrile (B145931) derivatives provides a clear indication of the viable synthetic strategies. The preparation of this compound can be logically inferred from established and patented methodologies for similar structures. Two primary synthetic pathways emerge from the analysis of existing patents.
The first common approach involves the Williamson ether synthesis , starting from 4-hydroxyphenylacetonitrile. This method would entail the reaction of 4-hydroxyphenylacetonitrile with an excess of 1,2-dibromoethane (B42909) in the presence of a base to form the desired ether linkage. A patent for the preparation of hydroxyphenylacetonitriles (US3983160A) describes the synthesis of the necessary precursor, 4-hydroxyphenylacetonitrile, from 4-hydroxybenzyl alcohol and hydrogen cyanide. google.com This suggests a two-step process starting from readily available materials.
The second likely route is the cyanation of a corresponding benzyl (B1604629) halide . In this scenario, 1-(2-bromoethoxy)-4-(halomethyl)benzene would be reacted with an alkali metal cyanide, such as sodium or potassium cyanide. Patents like US2783265A and CN101659630B describe this general transformation for a variety of substituted benzyl halides, often employing phase transfer catalysts to facilitate the reaction between the organic and aqueous phases, which is a common innovation to improve yields and reaction conditions for industrial applications. google.comgoogle.com
Process innovations in the broader field of phenylacetonitrile synthesis that are applicable to this compound include the use of ionic liquids as reaction media, which can offer benefits in terms of reaction rates and catalyst recycling. google.com Furthermore, the use of phase transfer catalysis is a key innovation for industrial-scale production, as it allows for milder reaction conditions and easier product separation. google.com
Table 1: Inferred Patented Synthetic Routes for this compound
| Route | Starting Materials | Key Reaction | Relevant Patent Analogy |
|---|---|---|---|
| A | 4-Hydroxyphenylacetonitrile, 1,2-Dibromoethane | Williamson Ether Synthesis | US3983160A google.com |
| B | 1-(2-Bromoethoxy)-4-(halomethyl)benzene, Alkali Metal Cyanide | Cyanation of Benzyl Halide | US2783265A google.com |
Strategic Use in Proprietary Chemical Manufacturing Processes
The primary strategic importance of this compound lies in its role as a key intermediate in the synthesis of the second-generation antihistamine, Cetirizine , and its active enantiomer, Levocetirizine . Patents related to the synthesis of Cetirizine and its derivatives frequently describe the condensation of a piperazine (B1678402) derivative with a haloethoxy species.
For instance, Canadian Patent 1,317,300 discloses a process for preparing Cetirizine by reacting 1-[(4-chlorophenyl)phenylmethyl]-piperazine with a haloethoxyacetonitrile. google.com The bromo derivative, this compound, is an ideal and highly reactive precursor for generating the required ethoxyacetonitrile sidechain, which is subsequently hydrolyzed to the corresponding carboxylic acid to yield Cetirizine.
The general synthetic sequence involves the alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine with this compound. The resulting nitrile is then hydrolyzed under acidic or basic conditions to afford Cetirizine. This strategic use highlights the compound's value in constructing the specific ether linkage and providing the two-carbon acid side chain characteristic of Cetirizine.
Scalability Considerations in Industrial-Scale Preparation
The industrial-scale preparation of this compound must address several key factors to ensure an efficient, safe, and cost-effective process. General patents for phenylacetonitrile production offer insights into these considerations. google.com
One of the main challenges is the management of the reaction conditions. The Williamson ether synthesis route requires careful control of the base and temperature to avoid side reactions. For the cyanation route, the highly toxic nature of alkali metal cyanides necessitates stringent safety protocols and specialized equipment to handle these reagents safely on a large scale.
To improve scalability, process innovations often focus on:
Phase Transfer Catalysis: As mentioned, the use of phase transfer catalysts like quaternary ammonium (B1175870) salts is crucial for reactions involving immiscible aqueous and organic phases, which is common in the cyanation of benzyl halides. This enhances reaction rates and avoids the need for harsh, anhydrous conditions. google.com
Solvent Selection: The choice of solvent is critical for reaction efficiency, product purification, and environmental impact. Solvents like acetonitrile (B52724), toluene, or dimethylformamide are often mentioned in related patent literature. google.compatsnap.com
Purification Techniques: On a large scale, purification methods such as distillation and recrystallization must be optimized to achieve high purity of the final intermediate, which is critical for its use in pharmaceutical synthesis.
Intermediates in Patented Chemical Entities
The most prominent patented chemical entity for which this compound serves as a crucial intermediate is Cetirizine and its related compounds.
Table 2: Patented Chemical Entities Derived from this compound
| Intermediate | Patented Final Product | Therapeutic Area | Relevant Patent |
|---|---|---|---|
| This compound | Cetirizine | Antihistamine | CA 1317300 google.com |
| This compound | Levocetirizine | Antihistamine | Not explicitly mentioned, but implied in synthetic routes for Cetirizine enantiomers |
The synthesis of Cetirizine from this intermediate underscores its industrial relevance. The bromoethoxy group provides the perfect leaving group for nucleophilic substitution by the piperazine nitrogen, and the nitrile group serves as a convenient precursor to the carboxylic acid moiety of the final drug molecule. While other applications may exist, its role in the production of this widely used antihistamine is the most well-documented in the patent landscape.
Future Directions and Emerging Research Avenues for Bromoethoxyarylacetonitriles
Development of More Sustainable and Efficient Synthetic Protocols
The synthesis of arylacetonitriles has traditionally relied on methods that can involve harsh reagents or produce significant waste. The future of synthesizing bromoethoxyarylacetonitriles is geared towards more sustainable and efficient protocols that minimize environmental impact and improve scalability.
Key areas of development include:
Electrochemical Methods: Dehydrogenative electrochemical activation presents a metal-free and scalable approach. researchgate.net This technique uses electricity as the oxidant, making it an environmentally benign transformation. researchgate.net For instance, the selective activation of benzylic positions followed by cyanation could be adapted for these compounds, offering a sustainable alternative to traditional methods. researchgate.net
Biocatalysis: The use of enzymes and engineered microorganisms offers a cyanide-free pathway for producing phenylacetonitriles. nih.gov Researchers have successfully engineered E. coli to produce phenylacetonitrile (B145931) from L-phenylalanine, avoiding toxic cyanide reagents entirely. nih.gov Applying similar metabolic engineering principles could lead to the bio-based production of bromoethoxyarylacetonitrile precursors, significantly enhancing the sustainability of the process. nih.gov
Catalyst Recovery and Reuse: The development of catalysts that can be easily recovered and reused is crucial for sustainable synthesis. Research into phase-transfer catalysts that facilitate reactions in aqueous media and can be recycled for multiple reaction cycles showcases a promising direction. researchgate.net
Table 1: Comparison of Synthetic Approaches for Arylacetonitriles
| Synthetic Protocol | Key Reagents/Conditions | Primary Advantages | Reference |
|---|---|---|---|
| Traditional Cyanation | Anisyl chloride, Sodium Cyanide, Acetone | Established, high-yield method. | orgsyn.org |
| Electrochemical Cyanation | 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), Boron-doped diamond electrodes | Metal-free, uses electricity as a clean oxidant, scalable. | researchgate.net |
| Biocatalytic Synthesis | Engineered E. coli, L-phenylalanine, Aldoxime dehydratase | Avoids toxic cyanide, potentially renewable feedstock. | nih.gov |
| Decomposition Method | Alkoxide-containing alcoholic solution, heat | High conversion rate, simple workup. | google.com |
Exploration of Undiscovered Reactivity Patterns and Novel Transformations
The 2-[4-(2-Bromoethoxy)phenyl]acetonitrile molecule possesses several reactive sites: the benzylic protons, the nitrile group, the aromatic ring, and the bromoethyl ether. While classical transformations are known, future research will likely focus on uncovering novel reactivity.
Benzylic Position: The carbon atom adjacent to the phenyl ring and nitrile group is acidic and can be deprotonated to form a carbanion. This intermediate is a cornerstone for forming new carbon-carbon bonds, but exploring its use in asymmetric catalysis to create chiral centers would be a significant advancement.
Nitrile Group Transformations: The nitrile group is highly versatile. Beyond simple hydrolysis to carboxylic acids or reduction to amines, it can participate in cycloaddition reactions to form heterocyclic systems. Future work could explore novel catalytic methods for these transformations, potentially leading to new classes of compounds.
The Bromoethoxy Moiety: The bromoethoxy group is a powerful functional handle. The terminal bromine is an excellent leaving group for nucleophilic substitution, allowing for the attachment of a wide array of functional groups. This could be used to link the molecule to polymers, surfaces, or other molecular scaffolds. Furthermore, its potential role in intramolecular cyclization reactions to form novel heterocyclic frameworks remains an area ripe for exploration.
Advanced Applications in Functional Materials Research
The structural features of bromoethoxyarylacetonitriles make them intriguing candidates for precursors in functional materials. The combination of an aromatic core, a reactive nitrile group, and an alkyl halide handle allows for diverse chemical modifications.
Polymer Science: The bromoethoxy group can serve as an initiation site for atom transfer radical polymerization (ATRP), allowing for the synthesis of well-defined polymers where the arylacetonitrile moiety is located at the chain end. These functional polymers could have unique optical or electronic properties.
Organosulfur Compounds: There is growing interest in producing organosulfur compounds from non-fossil fuel feedstocks for the chemical industry. researchgate.net The nitrile and aryl groups of bromoethoxyarylacetonitriles could be chemically transformed and combined with sulfur reagents to create novel thiophene-based molecules, which are pivotal building blocks for conductive polymers and electronic materials. researchgate.net
Liquid Crystals: The rigid phenylacetonitrile core is a common feature in liquid crystalline molecules. By strategically adding long alkyl chains or other mesogenic groups via the bromoethoxy handle, it may be possible to design novel liquid crystals with unique phase behaviors and electro-optical properties.
Bio-inspired Synthetic Approaches and Prodrug Design Principles (without biological activity outcomes)
Drawing inspiration from nature's synthetic strategies offers a powerful paradigm for chemical synthesis and molecular design.
Bio-inspired Synthesis: Nature constructs complex molecules with remarkable efficiency. techniques-ingenieur.fr A bio-inspired approach to using bromoethoxyarylacetonitriles would involve mimicking biosynthetic pathways, such as those for alkaloids. techniques-ingenieur.frorganicchemistry.eu For example, the molecule could serve as a starting block in a synthetic cascade that involves intramolecular cyclizations and rearrangements, potentially triggered by a single chemical stimulus, to rapidly assemble complex polycyclic structures. organicchemistry.euresearchgate.net This approach prioritizes efficiency and mimics the elegance of enzymatic processes in living organisms. techniques-ingenieur.fr
Prodrug Design Principles: Prodrugs are inactive molecules that are converted into an active drug within the body. nih.govresearchgate.net This strategy is used to overcome issues like poor solubility or chemical instability. ijpcbs.comcentralasianstudies.org The this compound structure contains functionalities amenable to prodrug design. ijpcbs.com The bromoethoxy group can be modified to create a promoiety—a chemical extension designed to be cleaved by enzymes like esterases. nih.govijpcbs.com This design can improve a parent molecule's physicochemical properties, such as increasing lipophilicity to enhance passage across biological membranes or improving chemical stability for a longer shelf-life. ijpcbs.comcentralasianstudies.org The core principle is the chemical modification to create a bioreversible derivative, without discussing the specific pharmacological effect of the released parent drug. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing 2-[4-(2-bromoethoxy)phenyl]acetonitrile, and what critical parameters influence yield and purity?
The compound is synthesized via bromination of phenylacetonitrile derivatives. A widely used method involves reacting 4-hydroxyphenylacetonitrile with 1,2-dibromoethane in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetone) at 60–80°C . Key parameters include:
- Solvent choice : Polar solvents like acetone enhance reaction efficiency by stabilizing intermediates.
- Temperature : Elevated temperatures (60–80°C) accelerate bromoalkylation but require careful control to avoid side reactions.
- Base selection : Potassium carbonate facilitates deprotonation of the hydroxyl group, enabling ether formation.
- Purification : Reverse-phase chromatography (C18 columns) with acetonitrile/water gradients ensures high purity (>90%) .
Q. What are the key functional groups in this compound, and how do they influence reactivity?
- Bromoethoxy group : The electron-withdrawing bromine atom enhances susceptibility to nucleophilic substitution (e.g., with amines or thiols) .
- Nitrile group : Participates in cycloaddition reactions (e.g., forming tetrazoles) or reduction to primary amines .
- Phenyl ring : Stabilizes intermediates via resonance and directs electrophilic substitution to the para position .
Advanced Research Questions
Q. How can reaction conditions be optimized for nucleophilic substitution at the bromoethoxy site?
Optimization involves:
- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF) improves nucleophile solubility and reaction rates .
- Catalysts : Tetrabutylammonium iodide (0.1–1 mol%) facilitates phase-transfer catalysis in biphasic systems .
- Temperature : Mild heating (40–60°C) balances reaction speed with selectivity.
Example: Substitution with methylamine in DMF at 80°C for 3 hours achieves >85% conversion .
Q. What challenges arise during purification of this compound derivatives, and how are they addressed?
Challenges include:
- Hydrophobicity : Low solubility in aqueous phases complicates extraction. Use of butanol/toluene azeotropes removes water effectively .
- Byproduct formation : Reverse-phase HPLC with formic acid-modified mobile phases (MeCN/water) resolves co-eluting impurities .
- Thermal instability : Avoid high-temperature evaporations; lyophilization preserves labile products .
Q. How do solvent polarity and reaction medium impact the compound’s stability and reactivity?
- Polar solvents (DMF, acetone) : Stabilize charged intermediates but may promote hydrolysis of the nitrile group under acidic conditions .
- Non-polar solvents (toluene) : Reduce side reactions but slow reaction kinetics due to poor nucleophile solubility .
- Aqueous mixtures : Risk of bromine displacement by hydroxide ions; buffered pH (6–8) mitigates this .
Data Contradiction and Analysis
Q. How can conflicting reports on the compound’s reactivity in nucleophilic substitutions be reconciled?
Discrepancies arise from:
- Nucleophile strength : Primary amines (e.g., methylamine) show higher conversion rates than weaker nucleophiles (e.g., alkoxides) .
- Solvent effects : DMF enhances reactivity via stabilization of transition states, whereas dichloromethane may inhibit it .
- Catalyst presence : Phase-transfer catalysts (e.g., tetrabutylammonium iodide) improve yields in biphasic systems but are omitted in some protocols .
Q. What methodological gaps exist in current structural characterization studies?
- Spectral data limitations : Few studies report NMR or high-resolution mass spectrometry (HRMS) data, complicating impurity profiling.
- Crystallography : No single-crystal X-ray structures are available; SHELX refinement of related analogs (e.g., spirocyclic derivatives) suggests potential for modeling .
Applications in Drug Discovery
Q. How is this compound utilized in synthesizing bioactive spirocyclic compounds?
The bromoethoxy group enables alkylation of nitrogen atoms in piperidine or diazaspiro frameworks. Example: Reaction with 1-azabicyclo[2.2.2]octane derivatives under basic conditions yields potent enzyme inhibitors (e.g., LCMS-confirmed m/z 809.1 [M+H]) .
Q. What strategies enhance the compound’s utility in structure-activity relationship (SAR) studies?
- Isosteric replacement : Substituting bromine with fluorine retains steric bulk while altering electronic properties .
- Prodrug design : Nitrile reduction to amines improves bioavailability of derived analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
